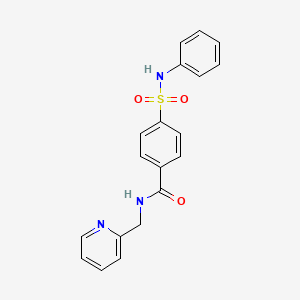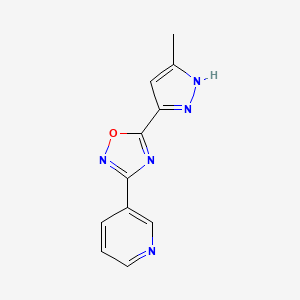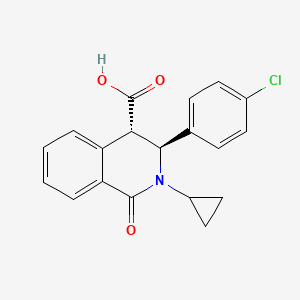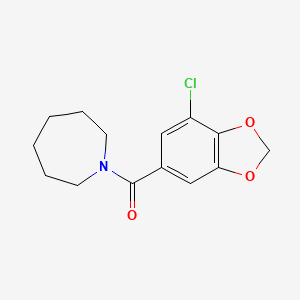
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine, also known as FMP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMP3 is a small molecule that can be synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine exerts its pharmacological effects by binding to the active site of LSD1 and HDAC1, leading to the inhibition of their enzymatic activity. This, in turn, leads to the accumulation of histone acetylation and the suppression of gene expression, which is essential for the growth and survival of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine has several advantages for lab experiments, including its high purity and yield, and its ability to selectively inhibit the activity of LSD1 and HDAC1. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases, needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in drug discovery and development. This compound can be synthesized using various methods and has shown significant pharmacological effects in preclinical studies. Further research is needed to optimize the synthesis method, develop this compound analogs with improved pharmacokinetic properties, and explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methylaniline with pyrrolidine-3-sulfonyl chloride in the presence of a base. Another method involves the reaction of 4-fluoro-2-methylphenylsulfonyl chloride with pyrrolidine-3-amine. Both methods have been reported to yield high purity and yield of this compound.
Scientific Research Applications
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine has shown potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylase 1 (HDAC1). These enzymes play a crucial role in epigenetic regulation, which is essential for the normal functioning of cells. Dysregulation of these enzymes has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of LSD1 and HDAC1, leading to the suppression of tumor growth and the reduction of inflammation in preclinical studies.
properties
IUPAC Name |
(3R)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-5-4-10(13)7-14/h2-3,6,10H,4-5,7,13H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKJOCNKONSOJA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)


![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)